4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide
Description
BenchChem offers high-quality 4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-5-cyano-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S2/c18-8-10-13(19)23-15(27-9-11(24)22-16-21-6-7-26-16)12(14(20)25)17(10)4-2-1-3-5-17/h6-7,12H,1-5,9,19H2,(H2,20,25)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKRHHRZSSHNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C(=NC(=C2C#N)N)SCC(=O)NC3=NC=CS3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting with the formation of thiazole derivatives followed by cyclization reactions to achieve the spiro structure. The synthetic routes may vary, but they generally aim to incorporate key functional groups that enhance biological activity.
Anticancer Properties
Research indicates that compounds with structural similarities to 4-Amino-5-cyano-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide exhibit significant anticancer properties. For instance, derivatives of aminothiazoles have shown strong inhibition of cyclooxygenase (COX) enzymes, which are implicated in cancer progression. In vitro studies demonstrated that certain thiazole derivatives reduced prostaglandin E2 (PGE2) levels significantly, suggesting anti-inflammatory and anticancer effects .
Table 1: Biological Activity of Thiazole Derivatives
| Compound | COX Inhibition (IC50 μM) | PGE2 Reduction (%) | Cell Line Tested |
|---|---|---|---|
| Compound 1 | 0.84 | 94 | HCA-7 |
| Compound 2 | 1.39 | 76 | SW837 |
| Compound 3 | >5 | 51 | A549 |
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in tumor growth and proliferation. Specifically, the inhibition of COX enzymes results in decreased levels of inflammatory mediators that promote tumorigenesis. Additionally, some studies suggest that these compounds may disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .
Case Studies
In a notable study, a series of thiazole-based compounds were evaluated for their anticancer activity against various human tumor cell lines. The results indicated that certain derivatives led to significant reductions in cell viability and induced apoptosis in cancer cells . For example:
- Compound A displayed an IC50 value of 0.15 μM against HT-29 colorectal cancer cells.
- Compound B exhibited moderate activity with an IC50 value of 0.40 μM against HCT116 cells.
These findings underscore the potential of thiazole derivatives as effective anticancer agents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-b]-1,2,4-triazine have shown broad-spectrum antibacterial activity against various pathogens, including resistant strains of bacteria. The incorporation of the thiazole moiety in 4-Amino-5-cyano compounds may enhance their efficacy against infections caused by Gram-positive and Gram-negative bacteria .
Anticancer Potential
The spirocyclic structure of the compound is associated with promising anticancer activity. Studies have suggested that similar spiro compounds can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The compound's ability to interact with DNA and inhibit topoisomerase enzymes has been noted as a mechanism for its anticancer effects .
Anti-inflammatory Effects
Compounds with similar structural features have been evaluated for their anti-inflammatory properties. The thiazole ring is known to modulate inflammatory pathways, which suggests that 4-Amino-5-cyano derivatives could be developed as therapeutic agents for inflammatory diseases such as arthritis and other chronic conditions .
Case Study 1: Antibacterial Evaluation
A study investigated the antibacterial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with a similar backbone to 4-Amino-5-cyano exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like Ciprofloxacin, indicating their potential as effective alternatives in treating bacterial infections .
Case Study 2: Anticancer Activity
In another study focusing on spirocyclic compounds, researchers synthesized a series of derivatives and tested them against different cancer cell lines. The derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting that the incorporation of the thiazole group enhances the anticancer properties of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
